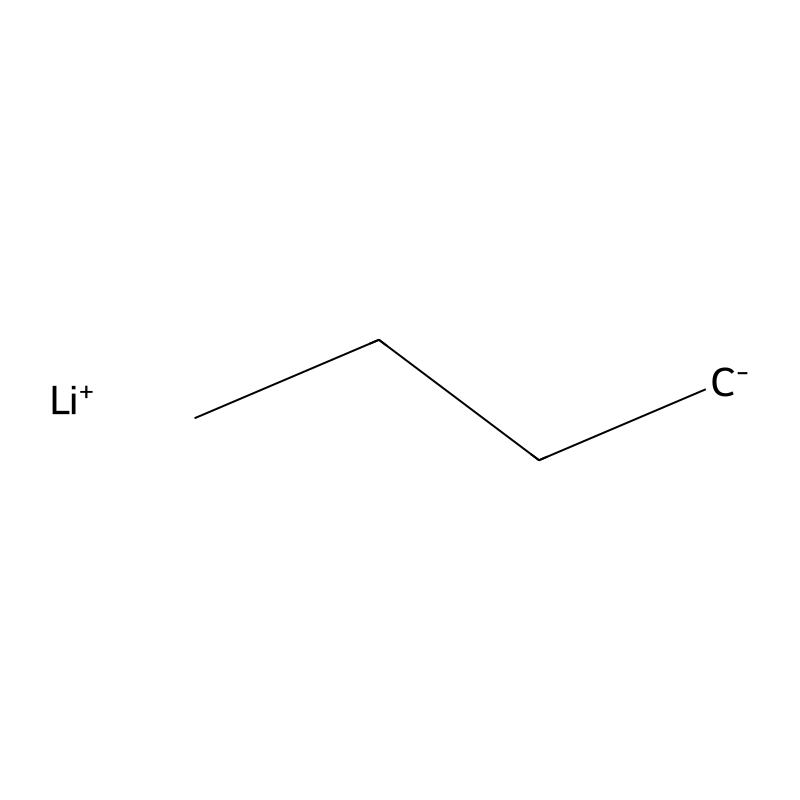

Butyllithium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

n-Butyllithium (n-BuLi) is a foundational organolithium reagent, functioning simultaneously as a highly reactive nucleophile and a strong base with a conjugate acid pKa of approximately 50 [1]. Commercially supplied as a 1.5 to 2.5 M solution in hydrocarbon solvents like hexanes or cyclohexane, it exists primarily as a hexameric aggregate in non-polar media, which deaggregates into more reactive tetramers upon the addition of Lewis bases such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA) [2]. In procurement and process chemistry, n-BuLi is the default alkyllithium choice due to its optimal balance of high reactivity, manageable thermal stability, and cost-effectiveness. It is universally prioritized for standard metal-halogen exchange, directed ortho-metalation, and as the primary initiator for the industrial anionic polymerization of dienes and styrene [3].

References

- [1] pKa Values of Common Bases. University of Windsor. Reference Data for Organolithium Reagents.

- [2] Aggregation and Solvation of n-Butyllithium. ResearchGate. Solution characterizations and ligand binding constants.

- [3] n-Butyllithium - Wikipedia. Industrial applications and anionic polymerization initiation.

Generic substitution among alkyllithium isomers or alternative organometallics frequently leads to process failure due to drastic differences in basicity, steric hindrance, and solvent compatibility. Replacing n-BuLi with tert-butyllithium (t-BuLi) to increase basicity introduces severe operational hazards, as t-BuLi is highly pyrophoric and rapidly cleaves ethereal solvents, making standard batch processing in THF at elevated temperatures impossible [1]. Conversely, substituting n-BuLi with lithium diisopropylamide (LDA) fails when nucleophilic addition or metal-halogen exchange is required, as LDA is strictly a non-nucleophilic base [2]. Furthermore, attempting to use sec-butyllithium (s-BuLi) as a direct drop-in for n-BuLi in polymerization can alter initiation kinetics; s-BuLi initiates faster in non-polar solvents due to lower aggregation, which changes the molecular weight distribution if the process was optimized for n-BuLi's slower, sigmoidal initiation profile [3].

References

- [1] Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. Organic Process Research & Development, ACS Publications.

- [2] Organolithium Bases in Flow Chemistry: A Review. Organic Process Research & Development, ACS Publications.

- [3] Isoprene Polymerization by Butyllithium in Cyclohexane. I. Initiation Reaction. Journal of Macromolecular Science: Part A - Chemistry.

Ethereal Solvent Stability and Processability

A critical procurement dimension for organolithiums is their stability in coordinating solvents. n-Butyllithium demonstrates manageable stability in tetrahydrofuran (THF), decomposing with a half-life of 23.5 hours at 0 °C [1]. In stark contrast, the more sterically hindered and basic tert-butyllithium (t-BuLi) rapidly cleaves THF, exhibiting a half-life of approximately 40 minutes even at the much colder temperature of -20 °C [2].

| Evidence Dimension | Reagent half-life in THF |

| Target Compound Data | n-BuLi: 23.5 hours at 0 °C |

| Comparator Or Baseline | t-BuLi: ~40 minutes at -20 °C |

| Quantified Difference | n-BuLi is exponentially more stable in THF at higher temperatures than t-BuLi. |

| Conditions | Neat THF solvent, temperature-controlled degradation tracking |

n-BuLi allows for extended processing times and flow chemistry in standard ethereal solvents at standard cryogenic temperatures (-78 °C to 0 °C), avoiding the extreme cooling infrastructure required for t-BuLi.

Basicity vs. Nucleophilicity Profile

The selection between butyl isomers often hinges on the balance of basicity and nucleophilicity. n-Butyllithium possesses a conjugate acid pKa of approximately 50, making it a highly reactive primary carbanion and a potent nucleophile [1]. By comparison, tert-butyllithium has a higher pKa of approximately 53, functioning as a stronger, tertiary carbanion that acts primarily as a non-nucleophilic base due to steric bulk [2].

| Evidence Dimension | Conjugate acid pKa and nucleophilicity |

| Target Compound Data | n-BuLi: pKa ~50, highly nucleophilic |

| Comparator Or Baseline | t-BuLi: pKa ~53, sterically hindered, non-nucleophilic |

| Quantified Difference | t-BuLi is three orders of magnitude more basic but lacks the nucleophilicity of n-BuLi. |

| Conditions | Standard thermodynamic basicity scales |

Buyers must select n-BuLi for nucleophilic additions and standard deprotonations, but must switch to t-BuLi or LDA if competitive nucleophilic attack on the substrate must be avoided.

Anionic Polymerization Initiation Kinetics

In the anionic polymerization of dienes and styrene in non-polar solvents, the aggregation state of the initiator dictates the kinetics. n-Butyllithium exists as a hexamer in cyclohexane, leading to a sigmoidal initiation curve where the initial rate is relatively slow and initiation is often incomplete before propagation begins [1]. In contrast, sec-butyllithium (s-BuLi) forms smaller aggregates (tetramers) in cyclohexane, resulting in a continuous, rapid initiation rate that provides tighter control over the molecular weight distribution [2].

| Evidence Dimension | Initiation kinetics in cyclohexane |

| Target Compound Data | n-BuLi: Sigmoidal initiation, slower initial rate |

| Comparator Or Baseline | s-BuLi: Continuous, rapid initiation |

| Quantified Difference | s-BuLi initiates significantly faster than n-BuLi in purely non-polar media. |

| Conditions | Isoprene or styrene polymerization in cyclohexane without Lewis base additives |

While n-BuLi is the cost-effective industrial standard for bulk elastomers, s-BuLi is procured specifically when synthesizing block copolymers that require extremely fast initiation in pure hydrocarbons to achieve narrow polydispersity.

Tunable Aggregation for Reactivity Control

The reactivity of n-Butyllithium can be dynamically tuned via its aggregation state. In pure hydrocarbon solvents like benzene or hexane, n-BuLi exists as a relatively stable hexamer (at 3M concentration). However, the addition of Lewis bases such as THF (at 1M) or TMEDA breaks these hexamers down into highly reactive tetramers or dimers [1]. This deaggregation significantly polarizes the Li-C bond and accelerates metalation rates [2].

| Evidence Dimension | Aggregation number |

| Target Compound Data | n-BuLi in alkanes: Hexamer |

| Comparator Or Baseline | n-BuLi + THF/TMEDA: Tetramer or Dimer |

| Quantified Difference | Addition of ethereal solvents or amines reduces the aggregation number from 6 to 4 (or 2), exponentially increasing kinetic basicity. |

| Conditions | Solution-phase NMR and diffusion-ordered spectroscopy (DOSY) |

Procurement of n-BuLi alongside coordinating ligands allows chemists to dynamically tune the reagent's reactivity for difficult deprotonations without needing to purchase and handle more hazardous superbases.

Standard Metal-Halogen Exchange for API Synthesis

Because of its balanced nucleophilicity and superior stability in THF compared to t-BuLi, n-BuLi is the standard choice for converting aryl and alkyl bromides/iodides into reactive organolithium intermediates. This workflow is central to pharmaceutical and agrochemical manufacturing where controlled cryogenic processing is required[1].

Industrial Elastomer Production

n-BuLi is the primary, cost-effective initiator for the anionic polymerization of butadiene, isoprene, and styrene. While s-BuLi offers faster initiation in pure alkanes, n-BuLi is overwhelmingly preferred for bulk production of synthetic rubbers (e.g., SBS, SBR) due to its lower cost and sufficient control over molecular weight in industrial settings [2].

In Situ Generation of Sterically Hindered Bases

n-BuLi is the most efficient and economical reagent for generating widely used non-nucleophilic bases, such as Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS). By deprotonating their corresponding secondary amines, buyers can utilize n-BuLi's basicity while eliminating its nucleophilicity for downstream enolate chemistry [3].

Directed Ortho-Metalation (DoM)

n-BuLi is highly effective for the regioselective functionalization of aromatics. When paired with directing groups and Lewis base additives (like TMEDA) to break down its hexameric structure into reactive tetramers, it provides the necessary kinetic basicity to deprotonate sp2 hybridized carbons without requiring the extreme hazards of t-BuLi [1].

References

- [1] n-Butyllithium - Wikipedia. Metalation and halogen-metal exchange applications.

- [2] Anionic Vinyl Polymerization. University of Bayreuth. Industrial applications of anionic polymerization.

- [3] Organolithium Bases in Flow Chemistry: A Review. Organic Process Research & Development, ACS Publications.

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 55 of 180 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 125 of 180 companies with hazard statement code(s):;

H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (97.6%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (28.8%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (28.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (55.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

All other chemical product and preparation manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Rubber product manufacturing

Lithium, butyl-: ACTIVE